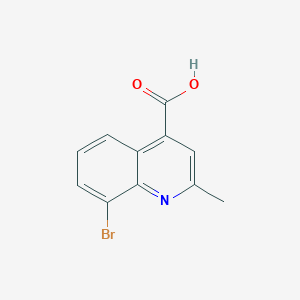

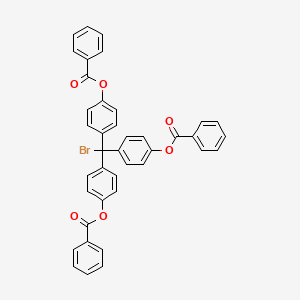

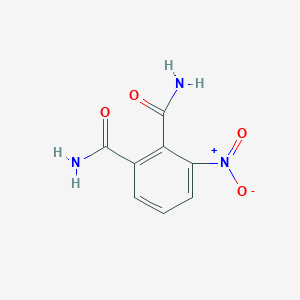

8-Bromo-2-methylquinoline-4-carboxylic acid

Descripción general

Descripción

8-Bromo-2-methylquinoline-4-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and usefulness in various chemical transformations and as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of bromoquinoline derivatives can be achieved through various methods. For instance, brominated hydroxyquinoline, a related compound, has been synthesized and used as a photolabile protecting group for carboxylic acids, indicating the potential for 8-bromo-2-methylquinoline-4-carboxylic acid to be used in similar applications . Another study describes the synthesis of a bromoquinolinium reagent for the analysis of biological carboxylic acids, which could be related to the synthesis of 8-bromo-2-methylquinoline-4-carboxylic acid . Additionally, substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have been prepared, showing the feasibility of introducing substituents at the 8-position of the quinoline ring .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing intermolecular and weak intramolecular hydrogen bonds . This suggests that the molecular structure of 8-bromo-2-methylquinoline-4-carboxylic acid could also exhibit interesting bonding patterns that might influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Bromoquinoline derivatives participate in various chemical reactions. The reaction of N-bromosuccinimide with 8-aminoquinoline has been studied, leading to dibromoquinoline derivatives10. This indicates that 8-bromo-2-methylquinoline-4-carboxylic acid could also undergo reactions with N-bromosuccinimide or similar reagents, potentially leading to new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. The presence of a bromine atom in the structure of these compounds, such as in the novel bromoquinolinium reagent, imparts characteristic isotope patterns in mass spectra, which aids in the identification of carboxylic acids in biological samples . The solubility and fluorescence properties of these compounds are also important, as seen in the case of brominated hydroxyquinoline, which has increased solubility and low fluorescence, making it useful as a caging group .

Aplicaciones Científicas De Investigación

Photolabile Protecting Group for Carboxylic Acids

8-Bromo-2-methylquinoline-4-carboxylic acid (BHQ) has been synthesized and studied for its photochemistry, demonstrating greater single-photon quantum efficiency compared to other photolabile protecting groups. BHQ shows significant potential for in vivo multiphoton-induced photolysis due to its increased solubility and low fluorescence, making it particularly useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis and Optimization

The synthesis of related compounds, such as 8-nitroquinoline-2-carboxylic acid, highlights the potential for chemical modification and optimization of 8-Bromo-2-methylquinoline-4-carboxylic acid derivatives. These compounds undergo a series of transformations, including nitration, bromination, and hydrolysis, demonstrating the compound's versatility and the potential for generating high-yield products under optimized conditions (Gadomsky & Yakuschenko, 2016).

Noncovalent-Bonded Supramolecular Architectures

Studies focusing on noncovalent interactions between 2-methylquinoline/quinoline derivatives and carboxylic acids have increased understanding of binding mechanisms. These interactions facilitate the formation of anhydrous and multicomponent organic acid–base adducts, leading to the development of 1D–3D supramolecular architectures. This research underscores the role of 8-Bromo-2-methylquinoline-4-carboxylic acid and its analogs in forming complex structures through weak interactions (Gao et al., 2014).

Metal Complexation Studies

The compound has been used to study the formation of binary and ternary nickel (II) complexes, providing insights into the stability constants and species distribution in various pH conditions. These studies contribute to our understanding of metal-ligand interactions, offering potential applications in catalysis and material science (Henríquez et al., 2021).

Brominated Compounds and Synthetic Methodologies

Research into brominated hydroxyquinolines and tetrahydroisoquinolines from marine sources, alongside the development of synthetic methodologies for functionalized quinolines, underscores the compound's role in synthetic chemistry. These studies pave the way for novel syntheses of bioactive molecules and natural product derivatives with potential pharmacological applications (Ma et al., 2007).

Safety and Hazards

BMQA is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .

Direcciones Futuras

Quinoline derivatives have been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as scaffolds for drug discovery . Therefore, future research could focus on exploring the potential biological and pharmaceutical activities of BMQA and its derivatives.

Propiedades

IUPAC Name |

8-bromo-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSBXSPGFHPAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

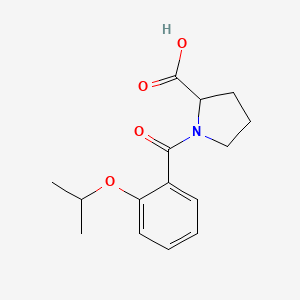

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

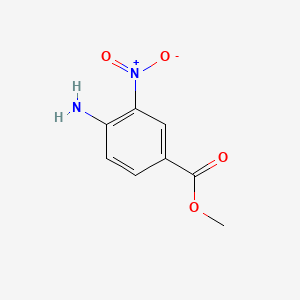

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

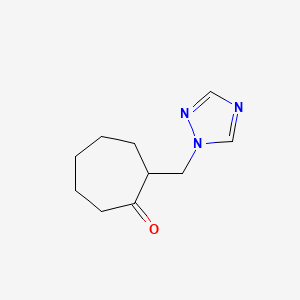

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)